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3-Methylxanthen-9-one - 19814-98-3

3-Methylxanthen-9-one

Catalog Number: EVT-8611928
CAS Number: 19814-98-3
Molecular Formula: C14H10O2
Molecular Weight: 210.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of 3-Methylxanthen-9-one can be achieved through several methods, with one prominent approach involving the reaction of phenolic compounds with various acylating agents. A notable synthetic route includes:

  1. Starting Materials: The synthesis typically begins with phenolic compounds such as p-cresol.
  2. Reagents: Benzoyl chloride and sodium hydroxide are commonly used.
  3. Reaction Conditions: The reaction is usually carried out under reflux conditions in an alcoholic solvent, which facilitates the formation of the xanthone structure.

For example, one method involves treating ethyl [2-benzoyl-4-methylphenoxy] acetate with sodium hydroxide in ethanol, followed by refluxing for several hours to yield 3-Methylxanthen-9-one with a reported yield of around 70% .

Molecular Structure Analysis

The molecular structure of 3-Methylxanthen-9-one features a fused ring system typical of xanthones.

Structural Data:

  • Core Structure: The compound consists of two benzene rings fused to a pyrone ring.
  • Functional Groups: It contains a methyl group at the 3-position and a carbonyl group at the 9-position.

Spectroscopic Data:

  • Infrared Spectroscopy (IR): Characteristic absorption bands are observed at approximately 1665 cm⁻¹ for the carbonyl (C=O) stretch.
  • Nuclear Magnetic Resonance (NMR): Proton NMR spectra typically show signals corresponding to aromatic protons and the methyl group.
Chemical Reactions Analysis

3-Methylxanthen-9-one can participate in various chemical reactions due to its reactive functional groups. Notable reactions include:

  1. Electrophilic Aromatic Substitution: The aromatic rings can undergo substitution reactions with electrophiles, allowing for further functionalization.
  2. Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
  3. Condensation Reactions: It can react with amines or other nucleophiles to form derivatives useful in medicinal chemistry.

Technical details indicate that these reactions often require specific conditions such as temperature control and the use of catalysts to enhance yields and selectivity.

Mechanism of Action

The mechanism of action for compounds like 3-Methylxanthen-9-one often involves their interaction with biological targets at the cellular level.

Proposed Mechanisms:

  1. Antioxidant Activity: The compound may scavenge free radicals, thereby protecting cells from oxidative stress.
  2. Enzyme Inhibition: It has been suggested that 3-Methylxanthen-9-one can inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects.
  3. Receptor Modulation: Interaction with specific receptors may mediate pharmacological effects, influencing cellular signaling pathways.

Data from studies indicate that these mechanisms contribute to its potential as an antimicrobial agent and as a probe in fluorescence applications .

Physical and Chemical Properties Analysis

Physical Properties:

  • Appearance: Typically appears as a crystalline solid.
  • Melting Point: Reported melting points range from 369 K to 373 K (approximately 96 °C to 100 °C).

Chemical Properties:

  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide but insoluble in water.
  • Stability: Generally stable under normal laboratory conditions but may degrade under extreme pH or light exposure.

Relevant analyses such as high-performance liquid chromatography (HPLC) have been employed to assess purity and stability over time.

Applications

3-Methylxanthen-9-one has several scientific applications:

  1. Medicinal Chemistry: Its potential as an antimicrobial agent makes it significant in drug development.
  2. Fluorescent Probes: Utilized in biochemical assays for tracking biological processes due to its fluorescent properties.
  3. Research Tool: Employed in studies investigating enzyme activity and cellular signaling pathways.
Biosynthesis and Metabolic Pathways

Enzymatic Pathways in Natural Methylxanthine Production

3-Methylxanthine occurs naturally as a minor metabolite in purine alkaloid pathways, primarily generated through N-demethylation of dimethylxanthines. In plants, the biosynthetic sequence initiates with xanthosine, which undergoes stepwise methylation by specific N-methyltransferases:

  • Xanthosine N-methyltransferase catalyzes 7-methylxanthosine formation
  • 7-methylxanthosine nucleosidase removes ribose to yield 7-methylxanthine
  • Theobromine synthase adds a methyl group at N3, producing theobromine (3,7-dimethylxanthine) [1] [5]

3-Methylxanthine arises predominantly via microbial degradation of theophylline (1,3-dimethylxanthine) or theobromine. Fungi such as Aspergillus sydowii PT-2 and Aspergillus tamarii PT-7 express xanthine oxidases and N-demethylases that sequentially remove methyl groups. Aspergillus sydowii specifically targets the N7 position of theobromine to yield 3-methylxanthine as the primary demethylated product [3]. In bacteria like Pseudomonas putida CBB5, the ndmA gene encodes a Rieske oxygenase that selectively removes the N1-methyl group from theophylline, directly producing 3-methylxanthine. This reaction requires the reductase ndmD for electron transfer from NADH [9].

Table 1: Key Enzymes in 3-Methylxanthine Biosynthesis

EnzymeSource OrganismFunctionPrimary Substrate
Theobromine synthaseCoffea arabicaN3-methylation of 7-methylxanthine7-Methylxanthine
NdmA oxygenasePseudomonas putidaN1-demethylation of theophyllineTheophylline
NdmD reductasePseudomonas putidaElectron transfer for NdmA activity-
Xanthine oxidaseAspergillus sydowiiN7-demethylation of theobromineTheobromine

Genetic Regulation of Methylxanthine Biosynthetic Clusters

In plants, methylxanthine biosynthesis genes are regulated by developmental stage-specific promoters and tissue-specific transcription factors. Coffee (Coffea arabica) expresses three distinct N-methyltransferase genes (CaXMT1, CaMXMT1, CaDXMT1) with varying substrate specificities. Their coordinated expression in caffeine-synthesizing tissues (young leaves, fruits) is controlled by jasmonate-responsive promoters and circadian regulators [1] [5].

Microbial degradation pathways are governed by substrate-inducible operons. In Pseudomonas putida CBB5, the ndm gene cluster (ndmA, ndmB, ndmD) is transcriptionally activated by dimethylxanthines via a LysR-type regulator. Theophylline binds to NdmR, triggering RNA polymerase recruitment to the ndmA promoter. This system exhibits stringent substrate specificity—caffeine induces ndmB (N7-demethylase), while theophylline induces ndmA (N1-demethylase) [9]. Fungal systems like Aspergillus niger employ carbon catabolite repression, where glucose suppresses demethylase expression through CreA-mediated transcriptional inhibition [3].

Table 2: Genetic Elements Regulating Methylxanthine Pathways

Regulatory ElementOrganismTarget GenesInducer/Repressor
N-methyltransferase promotersCoffea arabicaCaXMT1, CaMXMT1Jasmonate, circadian cues
NdmR transcriptional activatorPseudomonas putidandmA, ndmDTheophylline
CreA repressorAspergillus nigerXanthine oxidase genesGlucose

Metabolic Engineering Strategies for Enhanced Yield

Precursor flux enhancement in Saccharomyces cerevisiae involves overexpression of PRPP synthetase (PRS1) and phosphoribosylamine-glycine ligase (ADE4), increasing purine backbone availability. Disruption of competing pathways through ampd1 (AMP deaminase) knockout elevates xanthosine pools by 3.2-fold, significantly improving 7-methylxanthine titer (precursor to 3-methylxanthine) [5].

Enzyme engineering has optimized N-demethylases for higher catalytic efficiency. Directed evolution of ndmA in Escherichia coli generated mutant F164A with 4.3-fold increased activity against theophylline due to expanded substrate-binding pocket geometry. Co-expression with chaperone plasmid pGro7 improves soluble expression of ndmD reductase by 70%, enhancing electron transfer efficiency [9].

Modular pathway optimization in microbial chassis employs promoter tuning and gene dosage adjustment. Aspergillus sydowii PT-2 cultivated in theobromine-enriched medium at pH 5 with Fe²⁺ supplementation achieves 177 mg/L 3-methylxanthine—a 2.8-fold increase over standard conditions. This stems from metal ion activation of demethylases and pH-dependent membrane permeability [3]. In E. coli, plasmid pDdA (p15A origin, medium copy) expressing ndmA and ndmD produces 135 mg/L 3-methylxanthine from 1 mM theophylline in 24 hours, outperforming high-copy constructs due to reduced metabolic burden [9].

Comparative Analysis of Plant vs. Microbial Biosynthesis

Energy metabolism differs fundamentally: Plants utilize photosynthetic energy for methylation (consuming S-adenosyl methionine), while microbes rely on oxidative phosphorylation for demethylation (requiring O₂ and NADH). The theoretical maximum yield from glucose is 17-fold higher in microbes (0.12 g/g) than plants (0.007 g/g) due to lower energy costs for demethylation versus de novo purine synthesis [5].

Temporal dynamics reveal microbial superiority. Aspergillus sydowii produces 3-methylxanthine within 48 hours of theobromine feeding, whereas Coffea arabica requires 6-8 months for fruit maturation to accumulate trace 3-methylxanthine as a degradation product. Engineered S. cerevisiae achieves 3,700 μg/L 3-methylxanthine de novo in bioreactors within 72 hours—a concentration 450-fold higher than natural plant accumulations [5].

Scalability limitations in plants include seasonal production, land use, and complex extraction. Microbial systems enable continuous fermentation with controlled oxygenation (demethylases require 0.5 mol O₂ per mol methyl group removed) and nutrient optimization. Pseudomonas putida conversions reach >90% molar yield from theophylline in high-cell-density fermentations, compared to <0.01% recoverable yield from cacao husks [3] [9].

Table 3: Plant vs. Microbial 3-Methylxanthine Production

ParameterPlant SystemsMicrobial SystemsAdvantage Factor
Primary routeDegradation byproductTargeted demethylationSpecificity: 20-fold
Typical accumulation<10 μg/g dry weight>3700 μg/L culture brothYield: >450-fold
Production timeframeMonthsHours to daysSpeed: 100-fold
Energy sourcePhotosynthesisOxidative phosphorylationSpace efficiency: 80-fold
Genetic tractabilityLow (perennials)High (CRISPR, plasmids)Engineering ease: +++

Microbial systems exhibit greater biochemical flexibility for derivative synthesis. Co-expression of ndmA with plant CaMXMT1 (theobromine synthase) in E. coli enables one-pot conversion of xanthosine to 3-methylxanthine via theophylline—a feat unachievable in plants due to compartmentalization of biosynthetic and catabolic enzymes [5] [9].

Properties

CAS Number

19814-98-3

Product Name

3-Methylxanthen-9-one

IUPAC Name

3-methylxanthen-9-one

Molecular Formula

C14H10O2

Molecular Weight

210.23 g/mol

InChI

InChI=1S/C14H10O2/c1-9-6-7-11-13(8-9)16-12-5-3-2-4-10(12)14(11)15/h2-8H,1H3

InChI Key

QTKFCVKEYDZYAC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3O2

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